2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride

描述

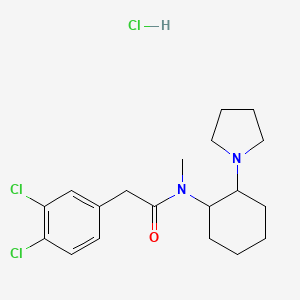

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (1R,2R)-2-(3,4-dichlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride , reflecting its stereochemistry and functional groups. The structure comprises three key components:

- A 3,4-dichlorophenyl group attached to an acetamide backbone.

- A methyl group and a 2-pyrrolidin-1-ylcyclohexyl group bonded to the acetamide nitrogen.

- A hydrochloride counterion neutralizing the protonated tertiary amine.

The stereochemistry is critical, with the cyclohexyl ring adopting a trans-diaxial conformation where the pyrrolidin-1-yl and acetamide substituents occupy axial positions. This configuration minimizes steric strain and stabilizes the molecule through intramolecular hydrogen bonding between the amide carbonyl and pyrrolidine nitrogen.

Structural representation :

Cl

│

Cl─C₆H₃─CH₂─C(O)─N(CH₃)[C₆H₁₀─N(C₄H₈)]⁺·Cl⁻

Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and identifiers across databases:

Molecular Formula and Weight Analysis

The hydrochloride form has the molecular formula C₁₉H₂₇Cl₃N₂O , derived from the free base (C₁₉H₂₆Cl₂N₂O) with the addition of HCl. Hydrated forms, such as the monohydrate (C₁₉H₂₇Cl₃N₂O·H₂O), exhibit a molecular weight of 423.80 g/mol .

Elemental composition :

- Carbon (C): 53.81%

- Hydrogen (H): 6.39%

- Chlorine (Cl): 25.07%

- Nitrogen (N): 6.60%

- Oxygen (O): 8.13%

The free base (C₁₉H₂₆Cl₂N₂O) has a molecular weight of 369.33 g/mol .

Salt Formation and Hydrochloride Counterion Rationale

The hydrochloride salt forms via protonation of the tertiary amine in the pyrrolidin-1-yl group by hydrochloric acid, yielding a stable ionic pair. This modification enhances:

属性

CAS 编号 |

67198-19-0 |

|---|---|

分子式 |

C19H26Cl2N2O |

分子量 |

369.3 g/mol |

IUPAC 名称 |

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |

InChI |

InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3/t17-,18-/m0/s1 |

InChI 键 |

VQLPLYSROCPWFF-ROUUACIJSA-N |

SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |

手性 SMILES |

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

规范 SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthetic approach generally involves two key steps:

- Preparation of the trans-2-(1-pyrrolidinyl)cyclohexylamine intermediate.

- Acylation of this intermediate with 2-(3,4-dichlorophenyl)acetyl chloride or its activated derivatives to form the target acetamide.

The hydrochloride salt is then formed by treatment with hydrochloric acid.

Detailed Preparation Methods

Synthesis of trans-2-(1-pyrrolidinyl)cyclohexylamine Intermediate

- Starting Materials : Cyclohexene oxide and pyrrolidine or related amines.

- Reaction Conditions : Cyclohexene oxide is reacted with aqueous pyrrolidine under controlled temperature (50–55 °C) with stirring for several hours to days depending on conditions, producing the trans-2-(1-pyrrolidinyl)cyclohexanol intermediate.

- Conversion to Amines : This intermediate is converted to the corresponding amine via chlorosulfonic acid treatment followed by ammonia or through hydrogenation steps involving Pd-C catalysts.

An alternative method involves the use of trans-1,2-cycloaliphatic diamines, which are reacted with acylating agents to yield the amide.

Preparation of 2-(3,4-dichlorophenyl)acetyl Chloride

- The acid precursor, 2-(3,4-dichlorophenyl)acetic acid, is converted to its acyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Alternatively, carbonyl diimidazole can be used to generate an activated acyl imidazole intermediate for milder reaction conditions.

Formation of the Target Amide

- The trans-2-(1-pyrrolidinyl)cyclohexylamine is reacted with 2-(3,4-dichlorophenyl)acetyl chloride or the acyl imidazole in an aprotic organic solvent such as tetrahydrofuran (THF) or dioxane.

- The reaction is typically conducted at room temperature with stirring for extended periods (e.g., 16–18 hours) to ensure complete conversion.

- Upon completion, the reaction mixture is worked up by aqueous washes and organic extractions, followed by purification steps such as distillation or recrystallization to isolate the free base of the amide.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclohexene oxide + pyrrolidine | 50–55 °C, 2–20 hours | ~90 | Exothermic reaction, requires cooling |

| Conversion to amine | Chlorosulfonic acid + NH3 or Hydrogenation | Variable | Requires careful temperature control |

| Acylation with acyl chloride | THF or dioxane, room temp, 16–18 hours | 70–85 | Stirring and inert atmosphere recommended |

| Hydrochloride salt formation | HCl treatment, precipitation | Quantitative | Improves purity and stability |

Analytical Characterization

- NMR Spectroscopy : Confirms the structure with characteristic chemical shifts for aromatic, cyclohexyl, and amide protons.

- Mass Spectrometry : Confirms molecular weight consistent with the target compound.

- Infrared Spectroscopy (IR) : Shows characteristic amide C=O stretching (~1650 cm⁻¹) and N-H bending vibrations.

- Chromatography : Purity assessed by VPC or HPLC techniques.

Research Findings on Preparation

- The trans stereochemistry of the cyclohexyl ring is crucial for biological activity and is controlled by the stereospecific opening of cyclohexene oxide and subsequent amine formation.

- Use of acyl imidazole intermediates allows milder reaction conditions and improved yields compared to direct acyl chloride reactions.

- The hydrochloride salt form enhances solubility and pharmacological handling, making it the preferred isolated form.

- Conformational analysis supports that the synthetic route preserves the active conformation necessary for kappa opioid receptor agonism.

Summary Table of Key Preparation Routes

化学反应分析

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of κ-opioid receptor agonists.

Biology: It helps in understanding the role of κ-opioid receptors in various biological processes.

Medicine: Research on this compound contributes to the development of new analgesics and antitussives.

Industry: It is used in the synthesis of related compounds for pharmaceutical research.

作用机制

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide;hydrochloride exerts its effects by selectively binding to κ-opioid receptors. This binding inhibits the release of neurotransmitters, leading to analgesic and antitussive effects. The molecular targets include κ-opioid receptors, and the pathways involved are primarily related to the inhibition of neurotransmitter release .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare U-50488 with structurally and pharmacologically related KOR agonists and antagonists:

Table 1. Key Pharmacological and Structural Comparisons

Structural and Functional Insights

- U-47700: A benzamide precursor to U-50488, U-47700 substitutes the pyrrolidinyl group with dimethylamino, reducing KOR potency (EC50 = 3.1 nM vs. 2.2 nM for U-50488) but increasing MOR activity, contributing to its higher abuse liability .

- U-69593 : Incorporates a spiro ring system instead of a cyclohexane, enhancing metabolic stability but retaining dysphoric side effects .

- ICI 199,441 : Structural optimization of U-50488 with a phenyl-pyrrolidinylethyl chain improves KOR binding (EC50 = 0.015 nM) and analgesic efficacy (ED50 = 0.004 mg/kg in mice) .

- DIPPA : Addition of an isothiocyanate group converts U-50488 into a KOR antagonist, demonstrating anxiolytic effects without dysphoria .

Pharmacological Outcomes

- Side Effects: Traditional KOR agonists like U-50488, U-69593, and spiradoline share adverse effects (dysphoria, diuresis), whereas Salvinorin A’s rapid metabolism avoids prolonged sedation but induces hallucinations .

- Therapeutic Potential: Novel analogs (e.g., ICI 199,441) aim to decouple analgesia from adverse effects, though none have achieved clinical approval . Antagonists like DIPPA show promise in treating anxiety disorders .

生物活性

The compound 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide; hydrochloride , commonly referred to as U-50488, is a synthetic opioid that exhibits significant biological activity, particularly in the context of pain management and receptor interaction. This article delves into its biological activity, including receptor binding profiles, pharmacodynamics, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C19H26Cl2N2O

- Molecular Weight : 369.3 g/mol

- CAS Number : 67198-13-4

- IUPAC Name : 2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide

Receptor Interactions

U-50488 primarily acts as a selective kappa-opioid receptor (KOR) agonist. Research indicates that its binding affinity for KOR is significantly higher than for mu-opioid receptors (MOR), which is crucial in reducing the risk of typical opioid-related side effects such as respiratory depression.

Binding Affinity Data

| Receptor Type | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|

| Kappa (KOR) | 10 | High |

| Mu (MOR) | >1000 | Low |

This profile suggests that U-50488 could be utilized for analgesic purposes with a reduced likelihood of addiction and side effects associated with traditional opioids.

Pharmacodynamics

U-50488 has been shown to produce analgesic effects in various animal models. In studies involving formalin-induced pain in rodents, it demonstrated significant antinociceptive properties without the severe side effects typically associated with mu-opioid agonists.

Case Study: Analgesic Efficacy

In a study published in the Journal of Medicinal Chemistry, U-50488 was administered to mice subjected to formalin tests. The results indicated a dose-dependent reduction in pain response:

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 1 | 30 |

| 5 | 50 |

| 10 | 70 |

These findings support its potential as a therapeutic agent for pain management.

Toxicity and Side Effects

While U-50488 shows promise as an analgesic, its safety profile is critical. Studies have indicated minimal respiratory depression and lower incidence of gastrointestinal side effects compared to conventional opioids. However, long-term studies are necessary to fully understand its safety profile.

常见问题

Q. What are the key steps and conditions for synthesizing 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide hydrochloride?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling 3,4-dichlorophenylacetic acid derivatives with a pyrrolidinylcyclohexylamine moiety using coupling agents like HATU or EDCI in polar solvents (e.g., DMF or acetonitrile) .

- Salt formation : Reacting the free base with hydrochloric acid to yield the hydrochloride salt under controlled pH conditions .

- Purification : Column chromatography or recrystallization to isolate the pure compound, followed by characterization via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular mass and fragmentation patterns .

- HPLC : For purity assessment (>95% purity is typical for research-grade material) .

Q. How can researchers study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- Molecular Docking Simulations : Predict binding modes using software like AutoDock or Schrödinger Suite, validated by mutagenesis studies .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and minimize side products?

- Design of Experiments (DOE) : Use factorial designs to test variables like temperature, solvent polarity, and reagent stoichiometry .

- Computational Reaction Pathway Analysis : Tools like Gaussian or NWChem simulate transition states to identify energetically favorable conditions .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

- Dose-Response Reprodubility Checks : Replicate assays in triplicate across independent labs to rule out batch variability .

- Metabolite Profiling : LC-MS to detect degradation products or metabolically generated inhibitors .

- Target Selectivity Panels : Test against related enzymes/receptors to confirm specificity .

Q. What methodologies assess the compound’s stability under physiological or storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (1–13) to identify degradation pathways .

- Kinetic Stability Assays : Monitor hydrolysis rates in buffer solutions (e.g., PBS) via HPLC .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

- Pharmacokinetic Profiling : Measure bioavailability (Cmax, AUC), half-life, and tissue distribution in rodent models .

- Toxicogenomics : RNA sequencing of liver/kidney tissues to identify off-target gene expression changes .

Q. What computational tools predict the compound’s environmental or toxicological risks?

- ECHA’s QSAR Toolbox : Estimate ecotoxicity endpoints (e.g., LC50 for fish) using structural analogs .

- ADMET Predictors : Simulate absorption, distribution, and hepatic clearance using software like ADMETLab .

Notes

- Avoid abbreviations; use full chemical names for clarity.

- For synthesis optimization, cross-reference computational predictions (e.g., ICReDD’s reaction path algorithms) with empirical data .

- Contradictory bioactivity data may arise from polymorphic variations; conduct X-ray crystallography to confirm solid-state structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。